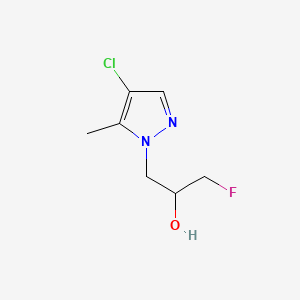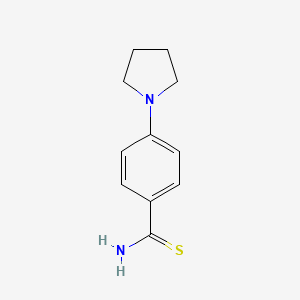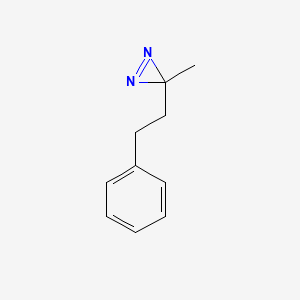
3-Methyl-3-phenethyl-3H-diazirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-3-(2-phenylethyl)-3H-diazirine is an organic compound that belongs to the class of diazirines. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. These compounds are known for their ability to form highly reactive carbenes upon exposure to ultraviolet light, making them valuable tools in photochemistry and photobiology.
Méthodes De Préparation
The synthesis of 3-methyl-3-(2-phenylethyl)-3H-diazirine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylethylamine with chloroform and a base, followed by cyclization to form the diazirine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-methyl-3-(2-phenylethyl)-3H-diazirine undergoes various chemical reactions, primarily driven by the formation of carbenes. These reactions include:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diazirine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-methyl-3-(2-phenylethyl)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The primary mechanism of action for 3-methyl-3-(2-phenylethyl)-3H-diazirine involves the generation of carbenes upon exposure to ultraviolet light. These carbenes are highly reactive and can insert into various chemical bonds, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Comparaison Avec Des Composés Similaires
3-methyl-3-(2-phenylethyl)-3H-diazirine can be compared with other diazirines and carbene-generating compounds. Similar compounds include:
3-phenyl-3H-diazirine: Lacks the methyl group, leading to different reactivity and stability.
3-methyl-3H-diazirine: Lacks the phenylethyl group, affecting its photochemical properties.
3-(2-phenylethyl)-3H-diazirine: Lacks the methyl group, resulting in different chemical behavior. The uniqueness of 3-methyl-3-(2-phenylethyl)-3H-diazirine lies in its specific substitution pattern, which influences its reactivity, stability, and applications in various fields.
Propriétés
Formule moléculaire |
C10H12N2 |
|---|---|
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
3-methyl-3-(2-phenylethyl)diazirine |
InChI |
InChI=1S/C10H12N2/c1-10(11-12-10)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
CHIMUENNWNLSMF-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=N1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


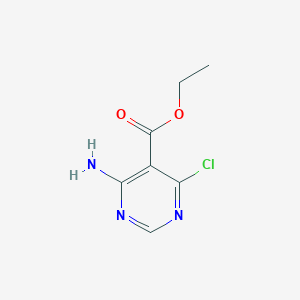
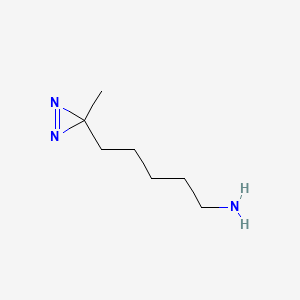
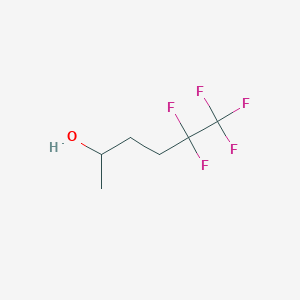
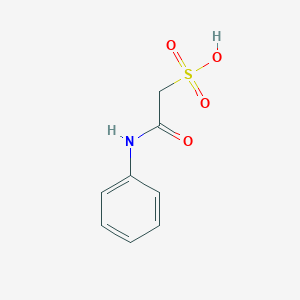

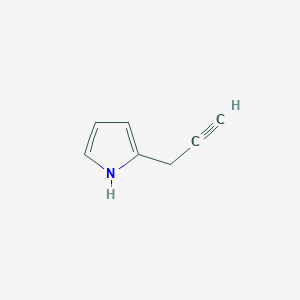
![2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B15323321.png)

![7-Oxaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B15323325.png)
![Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester](/img/structure/B15323332.png)
